molecular formula C7H15NO2 B1492754 trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol CAS No. 2155996-76-0

trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol

Cat. No. B1492754
M. Wt: 145.2 g/mol
InChI Key: HTRHBQNMANFJSC-JXBXZBNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol, is an organic compound that has a wide range of applications in synthetic chemistry and biochemistry. It is a cyclic amine with a chiral center, making it an important building block for the synthesis of various compounds.

Scientific Research Applications

Trans-2-Aminocyclobutan-1-ol has a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds, such as chiral drugs and other biologically active molecules. It is also used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. In addition, it has been used in the synthesis of polymers and other materials.

Mechanism Of Action

Trans-2-Aminocyclobutan-1-ol is an organic compound that has a wide range of applications in synthetic chemistry and biochemistry. It is a cyclic amine with a chiral center, making it an important building block for the synthesis of various compounds. The mechanism of action of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol is not fully understood, but it is believed to act as an intermediate in the synthesis of other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol are not well understood. However, it is believed to be involved in the synthesis of various compounds and to have some effect on enzyme-catalyzed reactions. It is also believed to be involved in the synthesis of peptides and proteins, as well as other biologically active molecules.

Advantages And Limitations For Lab Experiments

Trans-2-Aminocyclobutan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be carefully controlled. It is also a chiral compound, making it an important building block for the synthesis of various compounds. However, it is also important to note that trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol is a highly reactive compound, and the reaction conditions must be carefully monitored to ensure safety.

Future Directions

Trans-2-Aminocyclobutan-1-ol has a wide range of potential applications in synthetic chemistry and biochemistry. Future research should focus on the synthesis of novel compounds using trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol as a building block, as well as the study of its biochemical and physiological effects. In addition, further research should be done to explore the potential applications of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol in the synthesis of peptides and proteins, as well as other biologically active molecules. Finally, further research should be done to explore the potential applications of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol in the synthesis of polymers and other materials.

properties

IUPAC Name

(1R,2R)-2-(1-hydroxypropan-2-ylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(4-9)8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRHBQNMANFJSC-JXBXZBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)N[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol
Reactant of Route 3
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol
Reactant of Route 6
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.